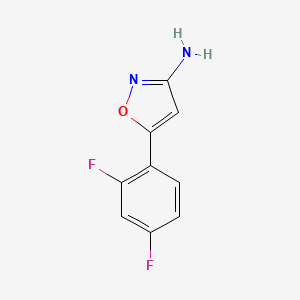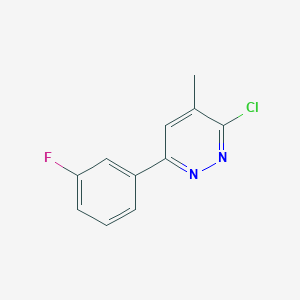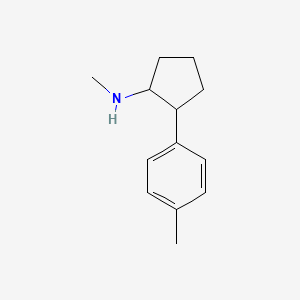![molecular formula C11H20N4O2 B1423329 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1354963-12-4](/img/structure/B1423329.png)
1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Descripción general
Descripción
“1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine” is a chemical compound classified as a piperazine derivative. It has a molecular formula of C11H20N4O2 . This compound is also known as EEP or TD-8954.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C11H20N4O2 . The average mass of this compound is 240.302 Da, and its monoisotopic mass is 240.158630 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Several studies have explored the antimicrobial properties of derivatives similar to 1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine. For instance, Bektaş et al. (2007) synthesized derivatives and found some to possess good or moderate activities against microorganisms (Bektaş et al., 2007). Similarly, Foks et al. (2004) investigated the tuberculostatic activity of derivatives, revealing minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Crystal Structure and Density Functional Theory (DFT) Calculations
Kumara et al. (2017) conducted crystal structure studies and DFT calculations on novel derivatives, revealing insights into the reactive sites for electrophilic and nucleophilic nature of the molecules (Kumara et al., 2017).
Antioxidant Activity
A study by Mallesha et al. (2014) screened derivatives for antioxidant activity, identifying compound 2c as an effective radical scavenger (Mallesha et al., 2014).
Antibacterial and Anthelmintic Activity
Sanjeevarayappa et al. (2015) synthesized a derivative and evaluated its in vitro antibacterial and anthelmintic activity, finding it exhibited moderate effectiveness (Sanjeevarayappa et al., 2015).
Anticancer Properties
Sharma et al. (2014) synthesized derivatives and evaluated their antibacterial, antifungal, and anticancer activities, with some compounds showing significant effects on Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Synthesis and Design of Derivatives
Several studies focus on the synthesis and design of derivatives for varied applications, such as Başoğlu et al. (2013) exploring azole derivatives with antimicrobial activities (Başoğlu et al., 2013) and Kumar et al. (2017) investigating antidepressant and antianxiety activities (Kumar et al., 2017).
Anticonvulsant Activity
Harish et al. (2013) synthesized novel derivatives and assessed their anticonvulsant activity, finding compounds 8d, 8e, 8f, and 8h to be potent (Harish et al., 2013).
Antibacterial Activity of Bis-Oxadiazole Piperazines
Zhang Huibin (2004) synthesized bis-oxadiazole piperazines, which demonstrated potential antibacterial activity (Zhang Huibin, 2004).
Mecanismo De Acción
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and illicit drugs. Piperazine derivatives often interact with neurotransmitter receptors in the nervous system, such as serotonin, dopamine, and norepinephrine receptors .
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neural signaling .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it interacts with serotonin receptors, it might influence the serotonin signaling pathway, affecting mood, sleep, and other physiological processes .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
The results of the compound’s action would depend on its specific targets and mode of action. For example, if it acts on serotonin receptors, it might have antidepressant, anxiolytic, or other neuropsychiatric effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body. These factors could affect the compound’s absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
3-(1-ethoxyethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-16-9(2)11-13-10(17-14-11)8-15-6-4-12-5-7-15/h9,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXWZWMWUWEAAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001173838 | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354963-12-4 | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354963-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001173838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


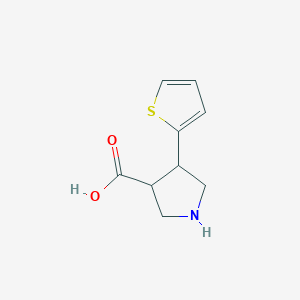
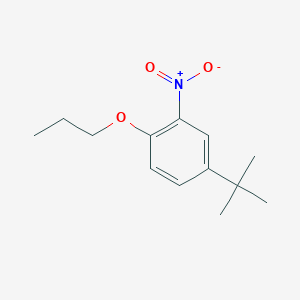
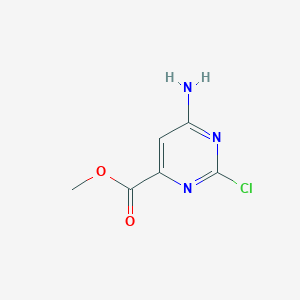
![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
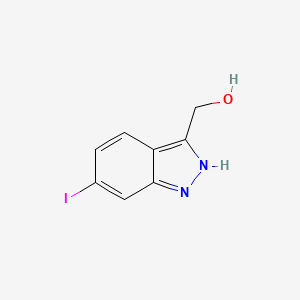
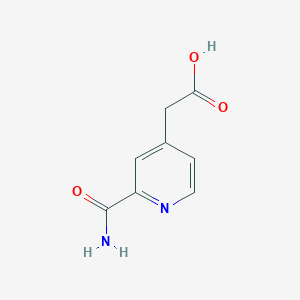
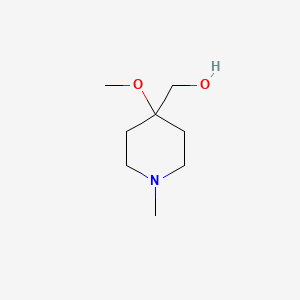
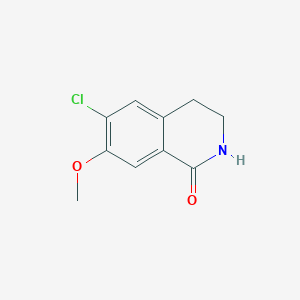

![1-[4-(2,2-Difluoroethanesulfonyl)phenyl]ethan-1-one](/img/structure/B1423264.png)

